Urea stibamine

Description

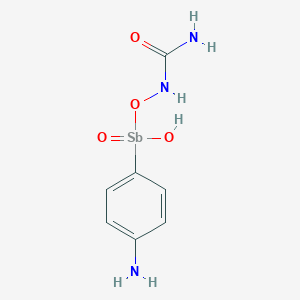

Structure

2D Structure

Properties

CAS No. |

1340-35-8 |

|---|---|

Molecular Formula |

C7H10N3O4Sb |

Molecular Weight |

321.93 g/mol |

IUPAC Name |

(4-aminophenyl)-(carbamoylamino)oxystibinic acid |

InChI |

InChI=1S/C6H6N.CH3N2O2.H2O.O.Sb/c7-6-4-2-1-3-5-6;2-1(4)3-5;;;/h2-5H,7H2;(H3-,2,3,4,5);1H2;;/q;-1;;;+2/p-1 |

InChI Key |

STIGEALBGPUGBV-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |

Canonical SMILES |

C1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N |

Other CAS No. |

1340-35-8 |

Synonyms |

urea stibamine |

Origin of Product |

United States |

Historical and Scientific Genesis of Urea Stibamine Research

Evolution of Antimonial Chemotherapy in Tropical Parasitology

The battle against parasitic diseases, particularly in tropical regions, has been a long and arduous journey marked by incremental advancements in chemotherapy. Among the various chemical agents explored, antimonial compounds emerged as a significant, albeit flawed, class of drugs.

Pre-Urea Stibamine Antimonial Compounds and their Research Limitations

Before the advent of Urea (B33335) stibamine, the primary treatments for visceral leishmaniasis (kala-azar) were inorganic antimony compounds. nih.govsankalpindia.net The most notable of these was tartar emetic (potassium antimonyl tartrate), which was administered intravenously. sankalpindia.netresearchgate.net While it demonstrated some efficacy against the Leishmania donovani parasite, its use was fraught with severe limitations. nih.govamazonaws.com

The therapeutic window of tartar emetic was dangerously narrow, meaning the dose required for treatment was very close to the toxic dose. nih.govresearchgate.net This led to a high incidence of adverse effects, including cardiotoxicity and liver damage. amazonaws.commums.ac.ir The long-term use necessary for a potential cure was marked by multiple side effects. nih.govresearchgate.net Furthermore, the complex administration and the need for prolonged treatment courses presented significant challenges in the resource-limited settings where kala-azar was rampant. sankalpindia.netamazonaws.com

In an attempt to mitigate the toxicity of potassium antimonyl tartrate, researchers, including the pivotal figure Upendranath Brahmachari, experimented with the sodium salt of antimonyl tartrate. amazonaws.commedicalheritagetimes.com While this showed slightly improved results, the fundamental problems of toxicity and the difficulty of administration remained significant hurdles in the effective management of kala-azar. amazonaws.commedicalheritagetimes.com The search for a safer and more effective antimonial compound was therefore a critical priority in tropical medicine.

Pioneering Research of Upendranath Brahmachari

The quest for a better treatment for kala-azar, a devastating parasitic disease, was championed by the Indian physician and scientist Sir Upendranath Brahmachari. wikipedia.orgnih.gov Born in 1873, his work in the early 20th century would revolutionize the therapeutic landscape for this neglected tropical disease. researchgate.netwikipedia.org At the time, kala-azar was a scourge in the Bengal Presidency of British India, with high mortality rates. nih.gov

Inspired by the work of Paul Ehrlich, who had successfully used an organic arsenic compound, atoxyl, to treat sleeping sickness, Brahmachari turned his attention to developing organic antimonials. nih.govnih.gov He hypothesized that replacing the arsenic in atoxyl with antimony could yield a potent and less toxic treatment for kala-azar. nih.gov

Working in a small, ill-equipped room at the Campbell Medical School in Calcutta, Brahmachari embarked on his research with a grant from the Indian Research Fund Association in 1919. sankalpindia.netmedicalheritagetimes.com Despite the challenging conditions, his persistent efforts led to a breakthrough. nih.govtheprint.in In 1920, he successfully synthesized a new organic antimonial compound. nih.govresearchgate.net He named this novel creation Urea stibamine, which is the urea salt of para-amino phenyl stibnic acid. nih.govresearchgate.netnih.gov This discovery was a pivotal moment in the history of medicine and a testament to Brahmachari's ingenuity and dedication. nih.gov

Discovery and Initial Characterization of this compound

The discovery of this compound by Upendranath Brahmachari in 1920 was a landmark achievement that emerged from the prevailing scientific paradigms of the early 20th century and fundamentally altered the course of neglected tropical disease research.

Contextualization within Early 20th Century Drug Discovery Paradigms

The early 1900s represented a transformative period in drug discovery, characterized by the rise of chemotherapy and the systematic search for "magic bullets" – chemical agents that could selectively target pathogens without harming the host. This concept was famously championed by Paul Ehrlich. nih.gov The prevailing paradigm was a shift from using crude natural extracts to the rational synthesis and testing of specific chemical compounds.

Brahmachari's work on this compound was deeply embedded in this paradigm. nih.govnih.gov His approach was not one of random screening but was inspired by the success of organic arsenicals in treating other parasitic diseases like sleeping sickness. nih.govnih.gov The synthesis of this compound, a complex organic derivative of antimony, exemplified the era's focus on modifying known toxic elements to create effective and safer therapeutic agents. nih.govresearchgate.net He conducted his research in a modest room with limited resources at Campbell Hospital, a setting that underscores the dedication and resourcefulness required of scientists in that era, particularly in colonial India. nih.govtheprint.in

Impact on Neglected Tropical Disease Research Landscape

The introduction of this compound had a profound and immediate impact on the landscape of neglected tropical disease research and treatment, particularly for visceral leishmaniasis, or kala-azar. nih.govjapi.org Before its discovery, the prognosis for kala-azar patients was grim, with mortality rates soaring between 60-95%. japi.org The existing treatments were highly toxic and offered little hope. nih.govresearchgate.net

This compound revolutionized the treatment of kala-azar, achieving a cure rate of over 90% and dramatically reducing the mortality rate to as low as 10% by 1925. researchgate.netnih.govjapi.org Its relative safety and effectiveness made it a "miracle drug" of its time. wikipedia.orgwikipedia.org The success of this compound extended beyond India, with the drug being used in other affected regions like Greece, France, and China. amazonaws.comnih.gov By 1933, it was reported that over 328,000 patients in Assam alone had been successfully treated with the compound. nih.govjapi.org

This breakthrough not only saved countless lives but also brought significant attention to the field of tropical medicine and the plight of those suffering from neglected diseases. asiaresearchnews.comresearchgate.net It demonstrated that targeted chemical research could yield powerful tools against these scourges and inspired further research into new therapies. researchgate.net In addition to his discovery of this compound, Brahmachari also made the crucial observation of a new form of cutaneous leishmaniasis that appeared in patients who had been treated for kala-azar, which he termed "dermal leishmanoid," now known as post-kala-azar dermal leishmaniasis (PKDL). nih.govamazonaws.comwikipedia.org

Recognition and Scholarly Discourse Surrounding this compound's Genesis

The groundbreaking discovery of this compound by Upendranath Brahmachari garnered significant recognition, although the level of international acclaim has been a subject of scholarly discussion.

Brahmachari's work was widely celebrated within India and by the British government. He was awarded the title of Rai Bahadur and the Kaisar-i-Hind Gold Medal in 1924, and was conferred a knighthood in 1934. wikipedia.orgnih.gov His contributions were lauded by his peers, solidifying his reputation as a leading figure in tropical medicine. nih.govjapi.org

On the international stage, Brahmachari was nominated for the Nobel Prize in Physiology or Medicine on multiple occasions, twice in 1929 and five times in 1942, for his discovery of this compound. wikipedia.orgasiaresearchnews.com Despite the profound impact of his work in saving countless lives, he never received the award. nih.govresearchgate.net Some sources suggest that his ethnicity and the colonial context of his work may have influenced the Nobel committee's decision, highlighting the challenges faced by scientists from non-Western countries in gaining global recognition during that era. wikipedia.orgjapi.org

Synthetic Methodologies and Chemical Derivatization in Urea Stibamine Research

Original Research on Urea (B33335) Stibamine Synthesis

The pioneering work on the synthesis of urea stibamine was conducted by the Indian scientist Dr. Upendranath Brahmachari in the early 20th century. His research, born out of the urgent need for an effective treatment for kala-azar (visceral leishmaniasis), marked a significant milestone in medicinal chemistry.

Synthetic Pathways Investigated by Brahmachari's Group

In 1920, after extensive research under challenging conditions with limited resources at the Campbell Hospital in Calcutta, Brahmachari successfully synthesized this compound. nih.govnih.gov His approach was inspired by the work of Paul Ehrlich on organic arsenicals, leading him to explore organic antimonials. nih.gov The core of his synthetic strategy was the combination of urea with p-aminophenyl stibnic acid (also known as stibanilic acid). nih.govnih.govjapi.org This pathway was a significant departure from the inorganic antimony compounds used at the time, which were highly toxic.

Brahmachari's initial success, reported in 1922, demonstrated the compound's remarkable efficacy. swarajyamag.com Further publications from his group provided more insight into the preparation, initially proposing a structure of NH₂CONHC₆H₄SbO(OH)ONH₄. However, later research by others suggested that this compound was, in fact, a complex mixture of products.

Chemical Reactants and Conditions in Early Synthesis Research

The primary reactants in Brahmachari's synthesis were p-aminophenyl stibnic acid and urea . japi.orgscielo.br A key aspect of the early methods involved the use of freshly prepared, unisolated stibanilic acid. google.com

One documented method for producing a "Brahmacharoid composition," a substance with the elemental composition corresponding to Brahmachari's this compound, involved heating a mixture of freshly prepared, unisolated stibanilic acid with an excess of urea in an aqueous reaction medium. google.com The resulting product was then isolated by precipitation using an acetone-type organic solvent, such as acetone (B3395972) itself. google.com

Another variation of the synthesis involved heating a mixture of approximately five moles of urea, two moles of freshly prepared, unisolated stibanilic acid, and one mole of freshly prepared, unisolated antimonic hydroxide (B78521) in an aqueous medium. google.com After the reaction, insoluble materials were removed, and the final product was precipitated from the clear solution using an acetone-type solvent. google.com The choice of urea was, in part, due to its ability to reduce the pain associated with injections of certain drugs. scielo.br

Advancements in this compound Preparation Methodologies

Following Brahmachari's initial discovery, research continued to refine the synthesis and purification of this compound to improve its consistency and reduce toxicity.

Improved Synthetic Protocols and Purification Strategies

A significant advancement in the preparation of this compound was reported in 1987. This improved method focused on the purification of the intermediate, p-acetylaminophenyl stibonic acid. The crude form of this acid was purified by dissolving it in a sodium carbonate solution, which left behind impurities. nih.gov

A notable departure from earlier methods was the direct combination of the purified p-acetylaminophenyl stibonic acid with urea without the prior hydrolysis of the acetyl group. nih.gov This streamlined the process and likely contributed to a more consistent final product.

Optimization Research in Antimonial Compound Synthesis

Broader research into the synthesis of pentavalent antimonial compounds has provided insights applicable to this compound. For instance, studies on the synthesis of meglumine (B1676163) antimoniate, another pentavalent antimonial, have utilized multivariate optimization to control the levels of toxic trivalent antimony (SbIII) residues. scielo.brscielo.br This approach involves systematically varying parameters such as the source of antimony, temperature, water volume, and pH to achieve a product with minimal impurities. scielo.brscielo.br Such optimization strategies, including the use of fractional factorial design and response surface methodology, represent a sophisticated approach to improving the safety and efficacy of antimonial drugs. scielo.br

Derivatization Studies and the Development of Pentavalent Antimonial Analogs

The success of this compound spurred the development of other pentavalent antimonial compounds, aiming for improved properties such as reduced toxicity and enhanced efficacy. These derivatization studies expanded the arsenal (B13267) of drugs for leishmaniasis.

Following the introduction of this compound, other pentavalent antimonials were developed, including sodium stibogluconate (B12781985) and meglumine antimoniate , which became mainstays in the treatment of leishmaniasis for decades. nih.gov

Research also explored direct analogs of this compound by modifying its constituent parts. Examples of such derivatization include:

Stibamine Glucoside : This compound is a glucosylated derivative of p-aminophenylstibinic acid.

Amine Salts of p-Aminophenylstibinic Acid : Instead of urea, various amines were used to form salts with p-aminophenylstibinic acid. Examples include diethylamine (B46881) and tri-isopropylamine salts.

p-Carbamidophenylstibinic Acid : This analog contains a carbamide group and is structurally related to this compound.

These studies highlight the extensive efforts to build upon Brahmachari's foundational work, leading to a broader understanding and application of pentavalent antimonial chemistry in medicine.

Exploration of Structure-Activity Relationships in Antimonial Series

The investigation into the structure-activity relationships (SAR) of pentavalent antimonial compounds, including this compound, has been crucial for understanding their biological effects. This compound is a derivative of p-aminophenylstibinic acid, and its activity is intrinsically linked to its chemical structure. The core concept, inspired by Paul Ehrlich's work on atoxyl, was that an antimonial with a constitution similar to the arsenical atoxyl might be effective against leishmaniasis. scielo.brrsc.org This led to the synthesis of p-stibanilic acid and, subsequently, this compound by heating it with urea. scielo.br

The nature of the ligand attached to the p-aminophenylstibinic acid core is a key determinant of the compound's properties. Early derivatization efforts explored replacing the urea group with other functionalities. For instance, amine salts of p-aminophenyl-stibinic acid, such as those made with diethylamine and tri-isopropylamine, were synthesized. Studies on these analogs revealed that their toxicity profile was heavily dependent on the purity of the amine used in the preparation. The incorporation of reducing agents was found to further decrease the toxicity of these amine salt derivatives.

The oxidation state of the antimony atom is another critical factor. Pentavalent antimonials [Sb(V)] like this compound were developed because antimony is less toxic in its pentavalent state compared to the trivalent [Sb(III)] form. rsc.org However, the efficacy and toxicity of this compound preparations were also found to be influenced by the ratio of pentavalent to trivalent antimony, with higher proportions of the more toxic Sb(III) form (as antimonious acid) increasing toxicity. Furthermore, research indicated that the complete removal of any uncombined free urea from the final product led to an increase in its toxicity, suggesting a mitigating role for trace amounts of urea.

Medicinal Chemistry Approaches in this compound Analogs Research

The synthesis of this compound is a landmark example of early 20th-century medicinal chemistry. The initial approach, developed by Upendranath Brahmachari, involved heating stibanilic acid (p-aminophenylstibinic acid) with urea. scielo.br The choice of urea was based on the idea that its combination with certain drugs could reduce injection-site pain, a practical clinical consideration. scielo.br This process yielded the first organic antimonial compound to gain wide acceptance for treating human leishmaniasis. scielo.br

Later research focused on refining the synthetic process to improve purity and consistency. An improved method was developed where crude p-acetylaminophenyl stibonic acid was first purified and then directly combined with urea without hydrolyzing the acetyl group. nih.gov This methodological enhancement was a significant step in producing a more standardized preparation.

From a modern medicinal chemistry perspective, the urea functionality is recognized for its valuable role in drug design. The urea moiety is capable of forming multiple stable hydrogen bonds with protein and receptor targets, which can be crucial for biological activity and modulating drug properties like potency and selectivity. nih.govnih.gov Although the pioneers of this compound did not have the benefit of modern structural biology, their choice to incorporate a urea group was prescient. This functional group is now a common feature in a wide array of modern therapeutic agents. rsc.orgnih.gov

The classical synthesis of urea derivatives often involves reagents like phosgene (B1210022) or isocyanates. nih.gov The synthesis of this compound from p-aminophenylstibinic acid and urea represents a more direct approach. scielo.br The development of this compound and its subsequent replacement by other pentavalent antimonials like sodium stibogluconate and meglumine antimoniate illustrate a common trajectory in medicinal chemistry: a pioneering lead compound inspires the development of analogs with improved properties. mdpi.commdpi.com Although extensive medicinal chemistry programs to create a large library of direct this compound analogs did not materialize in the same way as for modern drugs, the initial synthesis and subsequent modifications represent a foundational application of medicinal chemistry principles to create a life-saving therapeutic from defined chemical precursors. scielo.brmdpi.com

Molecular and Cellular Mechanisms of Action Research of Urea Stibamine

Prodrug Hypothesis and Bioreduction Research

The leading theory regarding the action of urea (B33335) stibamine and other pentavalent antimonials is the "prodrug model". nih.gov This model posits that the Sb(V) form is a relatively stable precursor that must be biologically reduced to the more cytotoxic trivalent antimony (Sb(III)) form to exert its antileishmanial effect. nih.govexplorationpub.comnih.govmdpi.com

The transformation from the pentavalent to the trivalent state is a critical activation step. explorationpub.com Studies have identified thiol-containing molecules as key players in this bioreduction process.

Role of Thiols : Research suggests that glutathione (B108866) (GSH), a thiol-containing antioxidant found in host cells, can directly reduce Sb(V) to Sb(III). nih.govresearchgate.net Trypanothione (B104310), the primary intracellular thiol in Leishmania, is also implicated in this reduction. nih.gov

Influence of pH and Temperature : The conversion process is significantly influenced by the surrounding environment. The reaction is more favorable at an acidic pH (around 5.0) and an elevated temperature of 37°C. nih.gov These conditions are characteristic of the phagolysosomal compartment within macrophages, which is the intracellular residence of Leishmania amastigotes. nih.gov

Stoichiometry : In vitro studies with meglumine (B1676163) antimoniate, another Sb(V) drug, demonstrated that when GSH and Sb(V) were incubated at a molar ratio of 5:1 or greater, all the antimony was converted to the reduced Sb(III) form. nih.gov

| Factor | Influence on Sb(V) to Sb(III) Conversion | Supporting Evidence |

|---|---|---|

| Biological Reductants | Thiol-containing molecules like Glutathione (GSH) and Trypanothione directly mediate the reduction. | GSH promotes Sb(V) reduction in a dose-dependent manner. nih.gov Trypanothione is also a key reductant. nih.gov |

| pH | Conversion is favored at an acidic pH (~5.0). | This acidic condition mimics the phagolysosome environment where the parasite resides. nih.gov |

| Temperature | The reaction is more efficient at 37°C. | This temperature corresponds to the host's body temperature. nih.gov |

The bioreduction of urea stibamine is thought to occur in both the host macrophage and the parasite, but the parasite itself appears to be the primary site for this crucial activation. nih.govexplorationpub.com

Parasite-Mediated Reduction : The conversion of the pentavalent form to the lethal trivalent form primarily occurs within the amastigote stage of the Leishmania parasite. nih.govcambridge.org The parasite possesses reductase enzymes that facilitate this conversion. cambridge.org The generation of high, lethal concentrations of Sb(III) is believed to happen predominantly inside the parasite. nih.gov A loss of this reductase activity has been associated with the development of drug resistance. cambridge.org

Host Cell Contribution : While some reduction of Sb(V) to Sb(III) may occur within the host macrophage, it is not considered to be the main mechanism. nih.gov This is partly because high concentrations of Sb(III) are also toxic to macrophage cells, suggesting that a high rate of conversion within the host cell would be detrimental to it. nih.gov

Investigation of Pentavalent to Trivalent Antimony Conversion Pathways

Interactions with Nucleic Acid Metabolism Pathways

Once activated, Sb(III) disrupts the parasite's essential cellular machinery, including processes vital for DNA replication and integrity.

A significant target of this compound is the parasite's DNA topoisomerase I, an enzyme essential for managing the topological state of DNA during replication, transcription, and repair. nih.govbinasss.sa.cr

Inhibition of Type I Topoisomerase : this compound has been shown to specifically inhibit the type I DNA topoisomerase of Leishmania donovani. nih.govbinasss.sa.cr The drug inhibits the enzyme's ability to relax supercoiled plasmid DNA. nih.gov This inhibition is dose-dependent and is believed to result from a direct interaction between the drug and the enzyme, rather than with the DNA substrate itself. nih.gov This mechanism is considered a key part of the drug's antileishmanial action. nih.gov The inhibition is also specific to the parasite's enzyme, as related antimonials did not affect mammalian topoisomerase I. nih.gov

Type II Topoisomerase : Type II topoisomerases have also been identified as potential chemotherapeutic targets in parasitic organisms. binasss.sa.cr However, the primary and most clearly demonstrated target for this compound and related pentavalent antimonials is the type I enzyme. nih.govbinasss.sa.cr

| Enzyme | Effect of this compound | Mechanism |

|---|---|---|

| DNA Topoisomerase I (Leishmania) | Inhibited | Direct interaction with the enzyme, preventing the relaxation of supercoiled DNA. nih.govbinasss.sa.cr |

| DNA Topoisomerase II (Leishmania) | Potential Target | Identified as a possible target for anti-parasitic drugs, but direct inhibition by this compound is less established than for Type I. binasss.sa.cr |

Conflicting Evidence : Some early studies on related pentavalent antimonials suggested that they inhibit macromolecular biosynthesis in the amastigote stage of the parasite. nih.gov However, a separate study focusing on this compound found it had no inhibitory effect on the incorporation of radiolabeled precursors into DNA, RNA, or proteins in L. donovani promastigotes. nih.gov

Uncertain Mechanism : This discrepancy indicates that the precise impact of this compound on macromolecular biosynthesis may be complex, potentially stage-specific, or not a primary mechanism of action. The exact role remains to be fully clarified. explorationpub.com

Research on DNA Topoisomerase Inhibition (Type I and II)

Effects on Parasite Bioenergetics and Redox Homeostasis

This compound's active form, Sb(III), profoundly disrupts the parasite's energy production and its ability to manage oxidative stress.

Perturbation of Bioenergetics : Antimonials are thought to interfere with the parasite's energy metabolism. nih.gov This includes the potential inhibition of key pathways such as glycolysis and the beta-oxidation of fatty acids. nih.govcambridge.org Furthermore, research has shown that this compound can impair the uptake of deoxyglucose by host macrophages, which could indirectly starve the intracellular parasites of a crucial energy source. nih.gov

Disruption of Redox Homeostasis : The Leishmania parasite has a unique redox system based on trypanothione to protect itself from oxidative damage. The active Sb(III) form of the drug has a high affinity for thiols and is a potent inhibitor of trypanothione reductase, a critical enzyme in this pathway. mdpi.comresearchgate.net Inhibition of this enzyme disrupts the parasite's ability to manage its redox state, leading to an accumulation of oxidative stress and ultimately contributing to cell death. researchgate.net This is compounded by the fact that some antimonials can stimulate host macrophages to produce reactive oxygen species (ROS) and nitric oxide (NO), further increasing the oxidative pressure on the parasite. nih.gov

Investigation of Glycolysis and Fatty Acid Beta-Oxidation Inhibition

The energy metabolism of Leishmania parasites has been a key area of investigation for understanding the antileishmanial action of antimonial compounds. Early studies on related pentavalent antimonials, such as sodium stibogluconate (B12781985), suggested that their mechanism could involve the perturbation of parasite energy metabolism by inhibiting glycolysis and fatty acid β-oxidation. nih.govnih.gov However, the specific molecular targets within these pathways have not been conclusively identified. nih.gov

Research specifically examining this compound has yielded nuanced results. One study reported that this compound had no inhibitory effect on the glycolysis of Leishmania donovani promastigotes in vitro. nih.gov This finding highlights potential differences in the drug's mechanism between the parasite's promastigote (insect stage) and amastigote (mammalian stage) forms.

Conversely, broader research on antimonial resistance suggests a link to metabolic shifts. The active form of the drug, Sb(III), has been shown to inhibit fatty acid β-oxidation, leading to an accumulation of long-chain fatty acids and triglycerides, which compromises the parasite's energy metabolism. nih.gov It has been proposed that the inhibition of these pathways could be a general mechanism for pentavalent antimonials against the intracellular amastigote stage. nih.govsemanticscholar.org

| Metabolic Pathway | Reported Effect | Parasite Stage | Compound | Source |

|---|---|---|---|---|

| Glycolysis | No inhibitory effect | Promastigote | This compound | nih.gov |

| Glycolysis | Inhibition suggested (targets unidentified) | Amastigote | Sodium Stibogluconate (SbV) | nih.gov |

| Fatty Acid β-Oxidation | Inhibition suggested (targets unidentified) | Amastigote | Sodium Stibogluconate (SbV) | nih.govsemanticscholar.org |

| Fatty Acid β-Oxidation | Inhibition by active form (SbIII) | Amastigote | Antimonials | nih.gov |

Research on the Trypanothione Redox System Modulation

The trypanothione redox system is a unique and essential metabolic pathway in trypanosomatids, including Leishmania, responsible for defending the parasite against oxidative stress and toxic heavy metals. nih.govmdpi.com This system is absent in mammalian hosts, making its components prime targets for antileishmanial drugs. mdpi.commdpi.com The system relies on the dithiol trypanothione (T(SH)₂) and the enzyme trypanothione reductase (TR), which maintains trypanothione in its reduced state. binasss.sa.crnih.govscielo.br

Extensive research has demonstrated that trivalent antimonials, the active form of this compound, interfere with this critical defense mechanism. nih.gov The primary mode of action is the inhibition of trypanothione reductase. nih.govmdpi.combinasss.sa.cr Sb(III) is thought to bind to the catalytically active cysteine residues in the enzyme's active site, thereby inactivating it. mdpi.combinasss.sa.cr This inhibition disrupts the parasite's ability to manage oxidative damage, leading to a rapid efflux of intracellular thiols and ultimately, cell death. nih.gov The modulation of this system is considered a key part of the leishmanicidal action of antimonial drugs. mdpi.comresearchgate.net

| Component | Function | Interaction with Antimonials (SbIII) | Source |

|---|---|---|---|

| Trypanothione (T(SH)₂) | Major low-molecular-weight thiol; maintains intracellular reducing environment. | Levels of reduced form decrease due to TR inhibition. | nih.govscielo.br |

| Trypanothione Reductase (TR) | An NADPH-dependent enzyme that catalyzes the reduction of oxidized trypanothione (TS₂). | Directly inhibited by the binding of Sb(III) to active site cysteines. | nih.govmdpi.combinasss.sa.cr |

| Tryparedoxin (TXN) | A small oxidoreductase reduced by T(SH)₂. | Function is impaired due to lack of reduced T(SH)₂. | scielo.br |

Host-Parasite Interaction Research at the Cellular Level

The efficacy of this compound is not solely dependent on its direct action on the parasite but is also deeply intertwined with its interaction with the host cell, primarily the macrophage, where the Leishmania amastigotes reside.

Studies on Drug Uptake and Intracellular Accumulation

For this compound to be effective, it must first enter the host macrophage and then be taken up by the intracellular amastigote. The accumulation of antimony within the parasite is a critical step for its action. nih.gov Studies have shown that both pentavalent (SbV) and trivalent (SbIII) forms of antimony accumulate in the parasite, with amastigotes generally accumulating higher levels of SbV than promastigotes. nih.gov

The primary mechanism for antimony uptake into the Leishmania parasite is believed to be the aquaglyceroporin AQP1. explorationpub.com This membrane channel facilitates the transport of Sb(III), and its reduced expression is a known mechanism of drug resistance. explorationpub.com The uptake of the prodrug form, SbV, is thought to occur through a different transporter, possibly one that recognizes a sugar-like structure, as its uptake can be competitively inhibited by gluconate. nih.gov

Furthermore, research indicates that this compound can affect the host macrophage membrane. Incubation of macrophages with the drug was found to impair the uptake of deoxyglucose, suggesting a modification of the host cell's membrane transport systems which may indirectly affect the intracellular parasite. nih.gov

| Factor | Description | Relevance to this compound Action | Source |

|---|---|---|---|

| Aquaglyceroporin AQP1 | Parasite membrane channel. | Primary transporter for the active drug form, Sb(III), into the parasite. Downregulation leads to resistance. | explorationpub.com |

| Putative Sugar Transporter | Parasite membrane protein. | Suspected transporter for the prodrug form, Sb(V), into the amastigote. | nih.gov |

| Macrophage Membrane | Host cell plasma membrane. | This compound may impair macrophage membrane function, affecting nutrient uptake. | nih.gov |

| Intracellular Accumulation | Concentration of antimony within the macrophage and parasite. | A critical step for drug efficacy; amastigotes show higher accumulation than promastigotes. | nih.gov |

Research into Macrophage-Parasite Dynamics in Response to this compound

The interaction between Leishmania and its host macrophage is a dynamic balance. The parasite manipulates the host cell to create a permissive environment for its survival and replication, often pushing the macrophage towards an M2 or "alternatively activated" state. frontiersin.org Successful antileishmanial therapy often involves shifting this balance, enabling the macrophage to kill the parasite.

This compound's mechanism appears to involve a dual action: a direct toxic effect on the parasite and a modulation of the host macrophage's response. unav.edu Studies have shown that this compound inhibits the multiplication of L. donovani amastigotes within hamster peritoneal macrophages in vivo. nih.gov This effect is attributed not just to the drug's direct impact on the parasite but also to its influence on the host cell. unav.edunih.gov

The "Host Immune Activation Model" for pentavalent antimonials posits that these drugs clear intracellular parasites in part by activating the host's immune system. nih.gov This can involve enhancing the macrophage's microbicidal capacities, such as the production of reactive oxygen species (ROS) and nitric oxide (NO), which are characteristic of a pro-inflammatory M1 or "classically activated" macrophage phenotype. frontiersin.org By impairing the parasite's own defenses (e.g., the trypanothione system) and simultaneously bolstering the macrophage's killing mechanisms, this compound effectively tips the host-parasite dynamic in favor of parasite elimination. nih.govnih.govnih.gov

| Observed Effect | Description | Potential Mechanism | Source |

|---|---|---|---|

| Inhibition of Intracellular Parasite Multiplication | This compound reduces the number of amastigotes within infected macrophages. | Combination of direct toxicity to the parasite and enhanced macrophage killing activity. | nih.gov |

| Macrophage Activation | The drug may stimulate macrophages to a state where they can destroy the intracellular parasite. | Enhancement of M1 (classical) activation pathways, leading to increased production of microbicidal molecules. | nih.govunav.edunih.gov |

| Impairment of Macrophage Membrane | The drug may alter the host cell membrane. | May contribute to the adverse environment for the intracellular parasite. | nih.gov |

Identification and Characterization of Biochemical Targets for Antileishmanial Activity

Enzymatic Targets in Leishmania Metabolism

The metabolic machinery of Leishmania presents a variety of enzymes that are essential for the parasite's viability and differ sufficiently from their mammalian host counterparts to be considered attractive drug targets. guidetopharmacology.orgguidetoimmunopharmacology.org The disruption of these enzymatic functions can lead to a cascade of metabolic failures, ultimately resulting in the death of the parasite. Key areas of investigation have included folate metabolism, protein degradation, and energy production pathways. fishersci.atontosight.ainih.gov

Studies on Pteridine (B1203161) Reductase 1 (PTR1)

Pteridine Reductase 1 (PTR1) is a vital enzyme in Leishmania as it is involved in the pteridine salvage pathway and folate metabolism. fishersci.atontosight.ai This enzyme is particularly important as it can act as a metabolic bypass for another key enzyme, dihydrofolate reductase-thymidylate synthase (DHFR-TS), thereby conferring resistance to antifolate drugs that target DHFR-TS. guidetopharmacology.org

| Ligand | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Reference |

|---|---|---|---|

| Paromomycin | -7.05 | - | ontosight.ai |

| Miltefosine | - | 58.21 | ontosight.ai |

| Urea (B33335) stibamine | Evaluated via molecular docking; shown to bind at the active site of LmPTR1. | ontosight.aifishersci.nl |

Research on Cysteine Proteases (CPs) as Targets

Cysteine proteases (CPs) are a class of enzymes that play a critical role in the pathophysiology of leishmaniasis. nih.govwikipedia.org These enzymes are indispensable for the parasite, contributing to host cell invasion, replication, and degradation of host proteins for nutrition. nih.govwikipedia.org Given their importance for parasite survival and their structural differences from mammalian proteases, CPs, such as Cysteine Protease B (CPB), have been identified as significant targets for the development of new antileishmanial therapies. nih.govnih.gov

Structure-based drug design (SBDD) strategies have been employed to identify novel inhibitors against leishmanial CPs. nih.gov While CPs are a validated target for antileishmanial compounds, with some metal-containing compounds showing inhibitory activity, direct evidence from the reviewed literature specifically detailing the inhibitory action of this compound on this class of enzymes is not established. nih.govwikipedia.org

Investigation of NADH Dehydrogenase (NDH2) Pathways

The mitochondrial electron transport chain is essential for energy production in Leishmania, and its components represent potential drug targets. Type 2 NADH dehydrogenase (NDH2) is a mitochondrial enzyme responsible for oxidizing NADH and transferring electrons to ubiquinone. fishersci.atnih.gov This enzyme is crucial for the parasite's energy metabolism and survival, particularly as the leishmanial respiratory chain differs from that of its mammalian host. nih.gov

The potential of this pathway has been highlighted by the discovery of novel quinalidine derivatives that demonstrate antileishmanial activity by targeting NDH2. fishersci.at SBDD approaches have also been utilized to find new inhibitors for this enzyme. nih.gov However, a direct mechanistic link showing inhibition of the NDH2 pathway by this compound has not been explicitly detailed in the available research.

Dihydroorotate Dehydrogenase (DHODH) as a Potential Target

Dihydroorotate dehydrogenase (DHODH) is another enzyme that has been identified as a promising target for antileishmanial drug discovery. fishersci.at This enzyme is a key component of the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors. The inhibition of DHODH can thus halt parasite proliferation.

Through computational screening and molecular dynamics simulations involving numerous leishmanial proteins, Leishmania major DHODH (LmDHODH) emerged as a high-potential target. fishersci.at Subsequent studies have shown that specific inhibitors of LmDHODH can exert potent leishmanicidal activity against intracellular amastigotes, with limited toxicity to human cells. fishersci.at While this validates DHODH as a druggable target in Leishmania, the literature reviewed does not specifically implicate this compound as an inhibitor of this enzyme.

Sterol Biosynthesis Pathway Interventions

The integrity of the cell membrane is paramount for the survival of any organism. In Leishmania, the cell membrane contains ergosterol (B1671047) and other 24-methyl sterols, which are distinct from the cholesterol found in mammalian cell membranes. guidetopharmacology.orgguidetoimmunopharmacology.org This fundamental difference makes the sterol biosynthesis pathway an excellent target for selective chemotherapy, as its disruption can compromise the parasite's membrane integrity and viability without affecting the host. guidetopharmacology.orgcenmed.com

Research on Sterol 24-Methyltransferase (SMT) Inhibition

Within the ergosterol biosynthesis pathway, the enzyme Sterol 24-Methyltransferase (SMT) is of particular interest. SMT is responsible for a critical methylation step that is unique to the production of ergosterol and related sterols in the parasite. guidetopharmacology.orgguidetoimmunopharmacology.org Crucially, this enzyme is absent in the mammalian host, making it an ideal and highly selective target for antileishmanial drugs. guidetopharmacology.orgguidetoimmunopharmacology.org

Research has shown that inhibitors such as azasterols can effectively block SMT activity, leading to an anti-proliferative effect on Leishmania parasites. guidetopharmacology.orgfishersci.co.uk The inhibition of SMT disrupts the normal production of membrane sterols, which is detrimental to the parasite. guidetoimmunopharmacology.org Although the inhibition of the sterol biosynthesis pathway is a known mechanism for some antileishmanial agents, the specific action of this compound on Sterol 24-Methyltransferase has not been established in the reviewed scientific literature. wikipedia.orguni.lu

Ergosterol Pathway Disruption Studies

The ergosterol biosynthesis pathway is a well-established target for antifungal and some antiprotozoal drugs, as ergosterol is the predominant sterol in the cell membranes of these organisms, in contrast to cholesterol in mammals. news-medical.net Drugs like Amphotericin B function by binding to ergosterol, creating pores in the parasite's membrane and leading to cell death. explorationpub.comfrontiersin.org Azole antifungals, on the other hand, inhibit enzymes crucial for ergosterol synthesis, such as 14α-demethylase. acs.org

Despite the validation of the ergosterol pathway as a prime target in Leishmania, there is a notable lack of direct scientific studies specifically investigating the disruptive effects of this compound on this pathway. Research on the mechanism of antimonials has largely focused on their impact on thiol metabolism and DNA topology. nih.govresearchgate.net While some drugs have been shown to alter the sterol composition of the Leishmania membrane, making the parasite more susceptible to other agents, no such synergistic effect has been documented for this compound in the available literature. The current body of evidence does not support a direct role for this compound in the inhibition of ergosterol biosynthesis.

| Compound | Mechanism of Action | Target Enzyme/Component | Direct Effect on Leishmania Ergosterol Pathway by this compound |

|---|---|---|---|

| Amphotericin B | Binds to ergosterol, forming pores in the cell membrane. | Ergosterol | No direct evidence in published research. |

| Azoles (e.g., Ketoconazole) | Inhibits the synthesis of ergosterol. | Sterol 14α-demethylase (CYP51) |

Cell Cycle and Signaling Pathway Disruptions

Exploration of Cyclin-Dependent Kinase (CDK) Modulation

Cyclin-dependent kinases (CDKs) are essential regulators of the eukaryotic cell cycle, and their inhibition presents a promising strategy for antiproliferative therapies. nih.gov In Leishmania, the cdc-2 related kinase (CRK) family, which are homologs of CDKs, are considered potential drug targets as they are crucial for cell cycle progression. nih.govnih.gov The inhibition of these kinases could lead to cell cycle arrest and prevent the parasite from multiplying. researchgate.net

However, similar to the ergosterol pathway, there is no direct scientific evidence from published studies that demonstrates this compound modulates the activity of CDKs or their homologs in Leishmania. Research into CDK inhibitors for leishmaniasis has focused on developing novel compounds, such as pyrazolopyrimidine-based molecules that target Leishmania CDK12, rather than exploring the effects of existing drugs like this compound. mdpi.com While some compounds can induce cell cycle arrest in Leishmania, this effect has not been specifically attributed to this compound's interaction with CDKs. researchgate.netresearchgate.net

Hypothesized Pyruvate (B1213749) Kinase Inhibition Studies

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final, irreversible step of glycolysis to produce ATP and pyruvate. As glycolysis is a central metabolic pathway for energy production in Leishmania, its enzymes are considered potential drug targets. binasss.sa.cr The structure of Leishmania mexicana pyruvate kinase has been determined, revealing differences from the human enzyme that could be exploited for selective inhibition. frontiersin.org

The hypothesis that this compound may inhibit pyruvate kinase is not supported by the available research. In fact, an early study on the biological activity of this compound reported that the drug had no inhibitory effect on glycolysis in L. donovani promastigotes. nih.gov This finding suggests that pyruvate kinase, as a critical component of glycolysis, is unlikely to be a primary target of this compound. The main antileishmanial effects of antimonials are more robustly linked to the disruption of redox homeostasis and DNA replication rather than energy metabolism. nih.govresearchgate.net

| Pathway/Enzyme | Known Inhibitors/Targeting Compounds | Hypothesized/Proven Inhibition by this compound |

|---|---|---|

| Cyclin-Dependent Kinases (CDKs) | Pyrazolopyrimidine derivatives (targeting LmCDK12) | No direct evidence; modulation is hypothesized but unproven. |

| Pyruvate Kinase | Various experimental inhibitors. | No; early studies suggest no inhibition of glycolysis. nih.gov |

Research on Mechanisms of Resistance and Parasite Adaptation to Urea Stibamine

Molecular Basis of Antimonial Resistance in Leishmania Species

The molecular underpinnings of antimonial resistance in Leishmania are multifactorial, involving changes in drug transport and significant genomic and transcriptomic adaptations that allow the parasite to survive under drug pressure. citeab.com

Role of Drug Efflux Mechanisms (e.g., ABC Transporters, MRPA)

A primary mechanism of resistance involves the active removal of the drug from the parasite's cytoplasm, a process mediated by ATP-binding cassette (ABC) transporters. mims.com One of the most well-characterized transporters is the multidrug resistance-associated protein A (MRPA), also known as ABCC3. wikipedia.orgwikipedia.org MRPA is an intracellular ABC transporter located in the membrane of vesicles near the flagellar pocket. wikipedia.org It confers resistance by sequestering trivalent antimony (SbIII), the active form of the drug, after it has been conjugated with intracellular thiols like glutathione (B108866) or trypanothione (B104310). mims.commpg.de These drug-thiol conjugates are then pumped into the vesicles and likely expelled from the cell via exocytosis, thus reducing the intracellular drug concentration to sub-lethal levels. mims.commpg.de Overexpression of MRPA is a common feature in antimonial-resistant lab strains and has been observed in clinical isolates. mims.comwikipedia.orgwikipedia.org

Another class of transporters, P-glycoproteins (P-gp), which are also members of the ABC superfamily, have been implicated in antimonial resistance. mims.com Studies have identified verapamil-sensitive efflux pumps for substrates like rhodamine 123 in L. donovani, suggesting the involvement of P-gp-like transporters in extruding the drug from the plasma membrane. wikipedia.org

Table 1: Key ABC Transporters in Antimonial Resistance

| Transporter | Alias | Location | Function in Resistance |

|---|---|---|---|

| MRPA | ABCC3, P-gpA | Intracellular vesicles | Sequesters SbIII-thiol conjugates, reducing intracellular drug levels. wikipedia.orgmims.comwikipedia.org |

| P-glycoprotein | P-gp, MDR1 | Plasma membrane | Actively effluxes antimonials and other drugs from the cell. mims.comwikipedia.org |

Biochemical Alterations in Resistant Parasites

In conjunction with molecular changes, resistant Leishmania parasites undergo significant biochemical remodeling. These alterations primarily involve the parasite's redox system and the activity of specific enzymes, which collectively enhance its ability to tolerate and detoxify antimonial drugs.

Modulation of Intracellular Thiol Levels and Redox Status

A hallmark of antimonial resistance is the increased level of intracellular non-protein thiols. wikipedia.orgnih.gov Thiols, particularly glutathione (GSH) and its unique conjugate, trypanothione (T(SH)₂), are crucial for maintaining the parasite's intracellular reducing environment and protecting it from oxidative stress. wikipedia.orgmims.com Antimonials exert their toxic effect in part by inducing oxidative stress and depleting these thiols. mims.com

Resistant parasites counteract this by upregulating their thiol pools. wikipedia.orgwikipedia.org Elevated levels of GSH and T(SH)₂ serve multiple purposes:

Drug Conjugation: They form complexes with SbIII, which are then recognized and sequestered by the MRPA transporter. mpg.de

Detoxification: They neutralize the reactive oxygen species (ROS) generated by the drug, mitigating oxidative damage. mims.com

Redox Homeostasis: They help maintain a reduced intracellular environment, which is essential for the function of many parasitic enzymes. wikipedia.org

Studies have shown that inhibiting thiol biosynthesis, for instance with buthionine sulfoximine (B86345) (BSO), can reverse antimony resistance in clinical isolates, highlighting the central role of thiol metabolism in this process. wikipedia.orgciteab.com Resistant isolates consistently exhibit higher total thiol content and a greater capacity to scavenge ROS compared to their sensitive counterparts. mims.comciteab.com

Enzymatic Modifications Contributing to Resistance

The increase in intracellular thiol levels is a direct consequence of the upregulation of enzymes involved in their synthesis and regeneration. wikipedia.orgnih.gov Key enzymes implicated in this process include:

Gamma-glutamylcysteine synthetase (γ-GCS): This is the rate-limiting enzyme in the synthesis of glutathione. wikipedia.org Overexpression of the gene encoding γ-GCS has been observed in some resistant clinical isolates and is linked to elevated thiol levels. mpg.de

Ornithine decarboxylase (ODC): This enzyme is crucial for the synthesis of spermidine, a precursor of trypanothione. wikipedia.org Increased expression of ODC has been reported in resistant isolates. wikipedia.org

Trypanothione reductase (TR): This enzyme is unique to trypanosomatids and is responsible for keeping trypanothione in its reduced, active state. wikipedia.org Amplification and increased expression of the TR gene have been associated with resistance in clinical isolates. wikipedia.org

Table 2: Enzymes Involved in Biochemical Resistance to Antimonials

| Enzyme | Pathway | Role in Resistance |

|---|---|---|

| Gamma-glutamylcysteine synthetase (γ-GCS) | Glutathione Synthesis | Increased expression leads to higher glutathione and total thiol levels. wikipedia.orgmpg.de |

| Ornithine decarboxylase (ODC) | Trypanothione Synthesis | Upregulation increases the production of spermidine, a key component of trypanothione. wikipedia.orgwikipedia.org |

| Trypanothione reductase (TR) | Redox Homeostasis | Overexpression maintains a high level of reduced trypanothione, enhancing antioxidant defense. wikipedia.org |

Cross-Resistance Patterns with Other Antileishmanial Agents

A concerning consequence of the mechanisms conferring resistance to antimonials is the potential for cross-resistance to other classes of antileishmanial drugs. While resistance mechanisms can be highly specific, some adaptations provide a broader defense against different chemical entities.

For instance, some antimonial-resistant strains have been shown to exhibit cross-resistance to miltefosine. mims.comwikipedia.org Although the primary resistance mechanisms for these two drugs are distinct, alterations in membrane composition and the potential for some ABC transporters to efflux multiple drugs could contribute to this phenomenon. wikipedia.org The overexpression of multidrug resistance proteins like MRPA, while primarily associated with antimonial resistance, has also been implicated in resistance to miltefosine. mims.com

However, cross-resistance is not universal. For example, resistance to paromomycin, an aminoglycoside, appears to involve distinct mechanisms related to drug uptake and protein synthesis, and cross-resistance with antimonials has not been detected in laboratory studies. fishersci.ca Similarly, resistance to amphotericin B is primarily linked to mutations in the ergosterol (B1671047) biosynthesis pathway, a mechanism separate from those typically seen in antimonial resistance. mims.com Nonetheless, the complex and multifactorial nature of drug resistance in Leishmania means that the potential for cross-resistance remains a critical consideration in the clinical management of the disease. mims.com

Comparative Studies of Resistance Phenotypes

The emergence of parasite resistance to pentavalent antimonials, including urea (B33335) stibamine, has necessitated detailed investigations into the underlying molecular and biochemical adaptations of the Leishmania parasite. Comparative studies of clinical isolates with varying sensitivity to antimonials have been crucial in elucidating the multifaceted nature of the resistance phenotype.

A significant body of research has focused on comparing clinical isolates of Leishmania donovani from hyperendemic regions, such as Bihar, India, revealing distinct differences between antimony-sensitive (Sb-S) and antimony-resistant (Sb-R) strains. itg.be One such study categorized recent clinical isolates based on their in vitro sensitivity to sodium stibogluconate (B12781985) (SSG), a related pentavalent antimonial. itg.be Isolates with decreased sensitivity were defined as antimony-resistant, while those with considerable sensitivity were defined as antimony-sensitive. itg.be

These comparative analyses have identified several key phenotypic changes associated with resistance:

Elevated Thiol Levels: Antimony-resistant isolates consistently exhibit increased levels of intracellular non-protein thiols, such as cysteine, glutathione (GSH), and trypanothione. itg.bemdpi.comnih.gov These thiols play a critical role in detoxifying heavy metals and mitigating the oxidative stress induced by antimonial drugs. nih.gov Studies have shown a high correlation between intracellular thiol content and unresponsiveness to SSG. itg.be This is often coupled with the enhanced expression of enzymes involved in thiol metabolism. itg.be

Altered Membrane Fluidity: Resistant parasites often display changes in their cell membrane composition. A key finding is a decrease in fluorescence anisotropy, which is inversely proportional to membrane fluidity, indicating that the membranes of resistant parasites are more fluid. itg.be This alteration may affect the transport of drugs across the parasite's membrane.

Modified Drug Transport: A primary mechanism of resistance involves the reduced accumulation of the drug within the parasite. nih.gov This is achieved either by decreasing drug uptake or increasing its efflux. nih.govnih.gov The reduced expression or deletion of the aquaglyceroporin 1 (AQP1), which facilitates the entry of trivalent antimony (the active form of the drug), is a known resistance mechanism. mdpi.comnih.gov Conversely, the overexpression of ABC (ATP-binding cassette) transporters, such as MRPA (multidrug resistance-associated protein A) or ABCC3, leads to increased efflux of the drug from the parasite. mdpi.comnih.gov

Surface Glycoconjugate Expression: Studies have observed an over-expression of terminal glycoconjugates, specifically N-acetyl-D-galactosaminyl residues, on the surface of resistant isolates. itg.be

These phenotypic adaptations highlight the complex and multifactorial nature of antimonial resistance in Leishmania.

| Phenotypic Marker | Antimony-Sensitive (Sb-S) Phenotype | Antimony-Resistant (Sb-R) Phenotype | Reference |

|---|---|---|---|

| In Vitro Susceptibility (EC50) | Lower EC50 values (e.g., average 4.6 ± 1.7 µg/ml) | Higher EC50 values (e.g., average 25.7 ± 4.5 µg/ml) | itg.be |

| Intracellular Thiol Content | Baseline levels | Significantly increased levels (1.5 to 6 times higher) | itg.be |

| Drug Transport | Normal function of uptake (e.g., AQP1) and efflux transporters | Decreased uptake (downregulation of AQP1) and/or increased efflux (upregulation of ABC transporters like MRPA) | mdpi.comnih.gov |

| Membrane Fluidity | Lower fluidity (higher fluorescence anisotropy) | Increased fluidity (lower fluorescence anisotropy) | itg.be |

| Surface Glycoconjugates | Baseline expression | Over-expression of terminal N-acetyl-D-galactosaminyl residues | itg.be |

Strategies for Overcoming Resistance through Combination Research

In response to the growing challenge of drug resistance, combination therapy has become a cornerstone of modern antileishmanial treatment strategies. explorationpub.com The rationale for using multiple drugs is to enhance therapeutic efficacy, reduce the duration of treatment, and, most importantly, limit the emergence and spread of resistant parasite strains. explorationpub.comnih.gov Research into combination regimens involving pentavalent antimonials aims to restore their utility against resistant Leishmania.

Several combination strategies have been investigated with promising results:

Antimonials with Paromomycin: The combination of a pentavalent antimonial with paromomycin, an aminoglycoside antibiotic, has been tested and advocated as a therapeutic option. mdpi.comexplorationpub.com This combination aims to leverage different mechanisms of action to achieve a synergistic or additive effect against the parasite, potentially overcoming the resistance mechanisms directed solely at antimonials.

Antimonials with Immunomodulators: The host's immune response is critical in controlling Leishmania infection. nih.gov Combining antimonials with immunomodulators like interferon-gamma (IFN-γ) has shown significant efficacy. explorationpub.com IFN-γ stimulates macrophages to eliminate intracellular parasites. explorationpub.com This combination has been particularly effective in patients with visceral leishmaniasis who are resistant to antimonial monotherapy, as it accelerates parasitological clearance and enhances the clinical efficacy of the antimonial treatment. explorationpub.com

Antimonials with Resistance-Modifying Agents: Research has explored compounds that can reverse or modify the resistance phenotype. For instance, certain peroxovanadium compounds have demonstrated an ability to modify Sb(V) resistance in experimental models. nih.gov When used in combination with a pentavalent antimonial in murine models infected with Sb(V)-resistant L. donovani, these compounds helped to overcome resistance, suggesting a potential future therapeutic application. nih.gov

The development of effective combination therapies is a dynamic area of research, with ongoing clinical trials for various regimens. nih.gov The goal is to identify short, cost-effective, and well-tolerated combination treatments that can be deployed in diverse endemic settings to preserve the efficacy of existing drugs and combat resistance. nih.gov

| Combination Components | Rationale / Mechanism | Observed Outcome / Potential | Reference |

|---|---|---|---|

| Pentavalent Antimonial + Paromomycin | Utilizes drugs with different mechanisms of action to achieve a synergistic effect. | Considered a viable combination regimen to improve cure rates. | mdpi.comexplorationpub.com |

| Pentavalent Antimonial + Interferon-gamma (IFN-γ) | Combines direct antiparasitic action with host immune system activation. IFN-γ stimulates macrophage killing of intracellular amastigotes. | Shown to be effective in patients with VL resistant to Sb(V) monotherapy; accelerates parasite elimination. | explorationpub.com |

| Pentavalent Antimonial + Peroxovanadium Compounds | Vanadium compounds act as resistance-modifying agents. | Shown to have Sb(V)-resistance modifying ability in experimental infections with resistant L. donovani. | nih.gov |

Preclinical Research Models and Methodological Advances for Urea Stibamine Studies

In Vitro Experimental Systems for Antileishmanial Activity Assessment

In vitro systems provide a controlled environment to directly assess the effect of compounds on the Leishmania parasite and its interaction with host cells. These models are crucial for initial screening and mechanistic studies.

The life cycle of the Leishmania parasite involves two primary stages, both of which are modeled in vitro: the flagellated promastigote found in the sandfly vector and the non-motile amastigote that resides within vertebrate host macrophages. researchgate.netexplorationpub.com

Promastigote Cultures: Promastigotes of various Leishmania species, such as L. donovani and L. amazonensis, are routinely maintained in cell-free culture media like Schneider's medium, often supplemented with fetal bovine serum (FBS). researchgate.netmdpi.com These cultures are used for primary screening of potential antileishmanial agents. However, studies have shown that urea (B33335) stibamine's direct activity against the promastigote form can be limited. For instance, one study noted no inhibition of promastigote multiplication with a filtrate obtained after incubating the drug in a macrophage culture, suggesting the drug may act as a prodrug requiring activation. nih.govfrontiersin.org

Amastigote Cultures: The amastigote is the clinically relevant stage of the parasite in the vertebrate host. mdpi.com Axenic amastigote cultures, which are free from host cells, can be established by differentiating promastigotes through environmental shifts, such as increased temperature and acidified pH. researchgate.netmdpi.com These systems allow for the direct testing of compounds on the amastigote form. While urea stibamine's direct effect on axenic amastigotes is a subject of ongoing research, its activity is more prominently observed in systems that include host cells, indicating the importance of the host-parasite interaction. nih.gov

The development of these culture systems allows for high-throughput screening and detailed investigation into the parasite's biology, forming the foundational step in evaluating compounds like this compound. researchgate.net

Since Leishmania amastigotes reside and multiply within host macrophages, cell-based assays that model this interaction are critical for evaluating the efficacy of antileishmanial drugs. researchgate.netscispace.com These assays provide insights into a compound's ability to inhibit parasite replication within the host cell environment.

Various macrophage cell lines, including the human monocyte line THP-1 and the murine line RAW264.7, are used for these in vitro infection models. frontiersin.orgmdpi.com The general procedure involves differentiating monocytes into macrophages, infecting them with Leishmania promastigotes (which then transform into amastigotes intracellularly), and subsequently treating the infected cultures with the test compound. mdpi.complos.org

Research on this compound has utilized such models. One study demonstrated that this compound inhibited the in vivo multiplication of L. donovani amastigotes within hamster peritoneal macrophages. nih.gov The study suggested that the drug's mechanism might involve impairing the macrophage membrane, which in turn adversely affects the intracellular parasite. nih.gov The interaction between the parasite and the macrophage is a complex, bidirectional relationship, where the parasite can modulate the host cell's metabolic and transcriptional profile to ensure its survival. gla.ac.uk Therefore, assays that can measure changes in both the parasite and the host cell are invaluable.

| Model Type | Description | Key Findings/Applications for this compound | References |

|---|---|---|---|

| Promastigote Culture | Cell-free culture of the flagellated, vector stage of Leishmania. | Used for initial screening. Some studies show limited direct activity of this compound, suggesting it may be a prodrug. | researchgate.netnih.gov |

| Axenic Amastigote Culture | Cell-free culture of the clinically relevant, non-motile parasite stage. | Allows direct testing on amastigotes without host cell interference. | mdpi.com |

| Macrophage-Parasite Co-culture | Infection of macrophage cell lines (e.g., THP-1, RAW264.7) or primary macrophages with Leishmania. | Demonstrated inhibition of intracellular amastigote multiplication. Suggests the drug's effect may be mediated through the host macrophage. | nih.govfrontiersin.org |

Promastigote and Amastigote Culture Models

Advanced Analytical and Spectroscopic Methodologies

The structural characterization and purity assessment of complex compounds like this compound are crucial for understanding their activity and ensuring reproducibility in research. Modern analytical and spectroscopic techniques are essential for this purpose. While the exact structure of this compound remained ambiguous for a long time, similar complexities with other pentavalent antimonials like sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate have been investigated using advanced methods. nih.gov

Techniques relevant to the study of such organometallic compounds include:

Mass Spectrometry (MS): Techniques like Fast-Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have been instrumental in elucidating the structures of complex antimonial drugs, revealing mixtures of polymeric structures. nih.gov Mass spectrometry has also been used to track the accumulation of different forms of antimony (Sb(V) and Sb(III)) within the parasite. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the chemical structure of molecules in solution and has been applied to study Sb(V)-meglumine complexes. nih.govmissouristate.edu

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS), are standard methods for separating complex mixtures and quantifying components, which is vital for purity analysis and pharmacokinetic studies. ntu.edu.sg

X-ray Crystallography: This technique provides definitive information on the three-dimensional structure of crystalline compounds, which would be invaluable for understanding the precise molecular architecture of this compound. missouristate.edu

These advanced methodologies are critical for moving beyond historical preparations to a more defined and reproducible understanding of this compound's chemical nature and its interactions within biological systems. ntu.edu.sg

Structural Biology Approaches to Target-Ligand Interactions

Understanding the mechanism of action of this compound at a molecular level requires detailed knowledge of its interaction with parasitic targets. The primary target for antimonials is believed to be Leishmania type I DNA topoisomerase (LdTopoI), an essential enzyme for DNA replication and repair in the parasite. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death.

Structural biology techniques are pivotal in elucidating the three-dimensional structures of protein targets and their complexes with inhibitors like this compound. While a specific co-crystal structure of this compound with LdTopoI may not be publicly available, the field relies on a variety of powerful methods to infer and study these interactions.

Key approaches include:

X-ray Crystallography: This technique can provide atomic-resolution 3D structures of the target protein. By soaking crystals of LdTopoI with this compound (or its active Sb(III) form), it is theoretically possible to determine the precise binding mode of the drug in the enzyme's active site. This information is invaluable for structure-based drug design, allowing for the rational development of more potent and selective inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, providing information on which amino acid residues of the target protein are involved in binding the drug. guidetoimmunopharmacology.org This is particularly useful for characterizing dynamic interactions and can complement the static picture provided by crystallography.

Computational Modeling and Molecular Docking: In the absence of an experimental structure of the complex, computational methods can be used to predict how this compound binds to LdTopoI. guidetoimmunopharmacology.org Using a homology model or a solved crystal structure of the enzyme, docking simulations can place the ligand into the binding site and estimate the binding affinity, guiding further experimental work. biorxiv.org

These structural approaches are fundamental to confirming the target of this compound and understanding the chemical basis of its inhibitory activity, which can pave the way for designing next-generation antimonials with improved efficacy. fishersci.nlresearchgate.net

Drug Delivery System Research for Enhanced Efficacy in Preclinical Models

A significant area of preclinical research on this compound has focused on developing advanced drug delivery systems to improve its therapeutic index. The primary goal is to increase the concentration of the drug at the site of infection—macrophages of the reticuloendothelial system (liver, spleen, and bone marrow) where Leishmania amastigotes reside—while minimizing systemic exposure and associated toxicity.

Liposomal Encapsulation Research and Targeted Delivery

Liposomes, microscopic vesicles composed of a lipid bilayer, have been extensively investigated as carriers for antileishmanial drugs, including this compound. wikipedia.org The natural tendency of liposomes to be taken up by macrophages makes them an ideal vehicle for delivering drugs to the primary cellular reservoir of Leishmania. wikipedia.orgwikipedia.org

Key Research Findings:

Enhanced Efficacy: Preclinical studies in hamster models of visceral leishmaniasis demonstrated that encapsulating this compound in liposomes significantly enhanced its effectiveness compared to the free drug. wikipedia.org This increased potency is attributed to the efficient targeting of the drug to infected macrophages. wikipedia.org

Macrophage Targeting with Sugar-Coated Liposomes: To further improve targeting, liposomes have been functionalized with sugar molecules, such as mannose. Macrophages possess surface receptors that recognize specific sugars like mannose. wikipedia.orgnih.gov Research has shown that mannose-grafted liposomes are more efficient in transporting this compound to macrophages compared to both plain liposomes and glucose-grafted liposomes. nih.govwikipedia.org This targeted approach leads to a more potent antileishmanial effect. nih.gov

Comparative Efficacy: The efficacy of this compound has been compared in various formulations. Studies consistently show that mannose-bearing liposome-encapsulated this compound is the most effective, followed by conventional liposome (B1194612) encapsulation, with the free drug being the least potent. wikipedia.org

Table 2: Preclinical Efficacy of Liposomal this compound Formulations

| Formulation | Animal Model | Key Finding |

|---|---|---|

| Liposome-Encapsulated this compound | Hamster | Enhanced effectiveness compared to free drug. wikipedia.org |

| Mannose-Bearing Liposomal this compound | Hamster | Greater efficacy than conventional liposomes due to specific macrophage targeting via mannosyl fucosyl receptors. wikipedia.orgnih.gov |

Nanotechnology Applications in Antileishmanial Research

Beyond conventional liposomes, the broader field of nanotechnology offers a plethora of innovative strategies for improving antileishmanial therapy. Nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles, and niosomes, provide versatile platforms for encapsulating drugs like this compound to enhance their delivery, stability, and therapeutic performance. mims.comresearchgate.netthegoodscentscompany.com

The rationale for using nanotechnology in antileishmanial drug delivery is based on several key advantages:

Protection from Degradation: Nanocarriers can protect the encapsulated drug from enzymatic degradation in the biological environment. mims.com

Improved Pharmacokinetics: By modifying particle size and surface characteristics, nanotechnology can alter the drug's distribution and prolong its circulation time, leading to better therapeutic outcomes. thegoodscentscompany.com

Targeted Delivery: Nanoparticles can be surface-functionalized with specific ligands (like the mannose described for liposomes) to actively target infected macrophages, thereby increasing drug concentration at the site of action and reducing off-target effects. wikipedia.orgmims.com

Controlled Release: Advanced nanocarrier systems can be designed for controlled or stimulus-responsive drug release, ensuring that the drug is released preferentially within the acidic environment of the macrophage's phagolysosome, where the parasite resides. biorxiv.orgmims.com

While much of the research in this area has focused on other antileishmanial agents like amphotericin B and miltefosine, the principles and technologies are directly applicable to this compound. For instance, niosomes, which are non-ionic surfactant-based vesicles, have been shown to be even more efficacious than liposomes for delivering the antileishmanial agent amarogentin (B1665944) in preclinical models, suggesting a promising avenue for reformulating this compound as well. wikipedia.org The continued exploration of these nano-drug delivery systems holds significant promise for overcoming the limitations of conventional antimonial therapy. wikipedia.org

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 16683108 nih.govuni.lunih.gov |

| p-aminophenyl stibonic acid | Not directly available; a component of this compound's synthesis. |

| p-acetylaminophenyl stibonic acid | Not directly available; a precursor in an improved synthesis method. mims.com |

| Sodium stibogluconate | 16685683 wikipedia.org |

| Meglumine antimoniate | 64953 scielo.brwikipedia.orgnih.gov, 131664208 fishersci.ptfishersci.ca |

| Amphotericin B | Not directly available in a single CID from searches. |

| Pentamidine | 4735 mims.comwikipedia.orguni.lu |

| Paromomycin | 441375 wikipedia.org, 165580 mims.commims.com |

| Miltefosine | 3599 guidetoimmunopharmacology.orgwikipedia.orgresearchgate.netfishersci.beguidetopharmacology.org |

| Amarogentin | 115149 wikidata.orgwikipedia.orgthegoodscentscompany.comnih.gov |

| Adriamycin (Doxorubicin) | 31703 wikipedia.org, 51066577 researchgate.net, 40469134 nih.gov |

| Tuftsin | 24780 wikipedia.org, 156080 biorxiv.orgresearchgate.netwikidata.orgresearchgate.net |

| Cholesterol | Not directly available in a single CID from searches. |

| Dicetyl phosphate | Not directly available in a single CID from searches. |

| Dipalmitoyl phosphatidyl ethanolamine | Not directly available in a single CID from searches. |

| Amylopectin | 439207 wikipedia.orgwikidata.orgnih.govuni.ludaneshyari.com |

Comparative Research and Future Directions in Antileishmanial Drug Discovery

Comparative Efficacy Studies of Urea (B33335) Stibamine with Other Antimonial Compounds

Urea stibamine, a pentavalent antimonial (SbV) synthesized in 1922, represented a significant milestone in treating visceral leishmaniasis (VL), drastically reducing mortality rates in India from as high as 95% to under 10%. rsc.orgias.ac.in It was the first synthetic drug developed in India and its discovery marked a turning point in tropical medicine. wikipedia.org The development of this compound was inspired by the idea that an antimonial with a structure similar to atoxyl could be effective against VL. rsc.org

While revolutionary for its time, this compound was later supplanted by other pentavalent antimonials, namely sodium stibogluconate (B12781985) (Pentostam) and meglumine (B1676163) antimoniate (Glucantime), which were developed in the 1940s. rsc.orgmedscape.com These newer compounds became the first-line drugs in most developing countries due to being less toxic and more effective. rsc.org The original formulation of this compound had severe toxic effects, which led to the development of its pentavalent successors that dominated treatment for decades. nih.gov

Direct comparative efficacy data from contemporary clinical trials is scarce due to the historical use of this compound. However, historical accounts and early research provide some context. In animal models, this compound demonstrated potent activity; research on hamsters infected with Leishmania donovani showed that it effectively reduced the parasitic load and inhibited the multiplication of amastigotes within macrophages. nih.gov Its efficacy was compared in these studies with sodium stibogluconate, indicating both acted on the intracellular parasite, possibly through impairing macrophage membrane function. nih.gov In mouse trypanosomiasis, 1 mg of this compound was found to be equivalent to 3 mg of stibamine glucoside, a related compound, though human trials showed their efficacy for kala-azar was comparable.

The primary issue that led to the replacement of this compound was not necessarily a lack of efficacy but its toxicity profile compared to the later antimonials. rsc.orgmdpi.com Sodium stibogluconate and meglumine antimoniate, while still possessing significant side effects, were considered an improvement and became the standard of care for all forms of leishmaniasis for over 60 years. rsc.orgmedscape.commdpi.com Today, even these compounds face challenges with widespread parasite resistance, particularly in regions like Bihar, India. wikipedia.orgnih.gov

| Compound | Year Introduced | Key Efficacy Findings | Reason for Decline/Replacement |